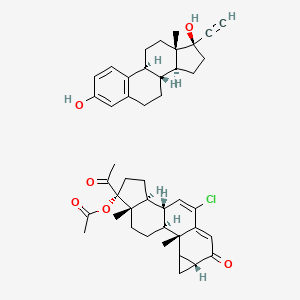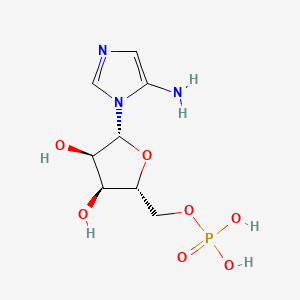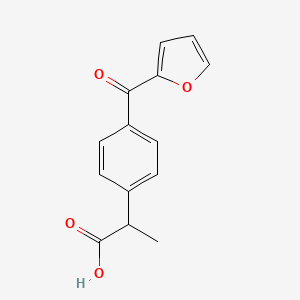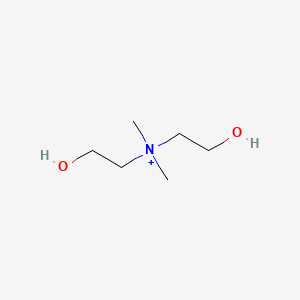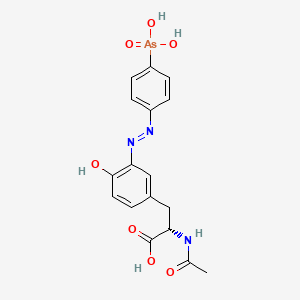
4-Isopropylbiphenyl
Vue d'ensemble
Description
4-Isopropylbiphenyl is a chemical compound with the molecular formula C15H16 . It is also known as 4-(1-methylethyl)biphenyl and 4-(propan-2-yl)biphenyl .
Synthesis Analysis
The synthesis of 4-Isopropylbiphenyl involves oxidation with oxygen as the first step in the synthesis of hydroxybiphenyls . This process is similar to the synthesis of phenol from cumene using the Hock method . Another method involves the use of a CF3CH2OH/acetone 4:1 mixture .Molecular Structure Analysis
The molecular structure of 4-Isopropylbiphenyl consists of 15 carbon atoms and 16 hydrogen atoms . The average mass is 196.288 Da and the mono-isotopic mass is 196.125198 Da .Chemical Reactions Analysis
The isopropylation of biphenyl was examined over H-mordenites . The oxidation products of 4-Isopropylbiphenyl and 4,4’-diisopropylbiphenyl were analyzed using high-performance liquid chromatography .Physical And Chemical Properties Analysis
4-Isopropylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 293.9±10.0 °C at 760 mmHg, and a flash point of 133.3±9.7 °C . It has a molar refractivity of 65.0±0.3 cm3 . The compound has no H bond acceptors or donors, and it has 2 freely rotating bonds .Applications De Recherche Scientifique
Application in Plastic Scintillators
Scientific Field
Material Science and Radiation Detection Summary of Application: 4-Isopropylbiphenyl is used as a diffusion enhancer in plastic scintillators, which are polymer-based materials that emit photons when impinged with ionizing radiations . Methods of Application:
- 4-Isopropylbiphenyl is added to enhance the diffusion of light within the scintillator. Results: The addition of aromatic liquid molecules like 4-Isopropylbiphenyl allows for the tuning of chemical properties and enhances the photophysical phenomena occurring in the radiation/matter interaction volume .
Application in Monomolecular Liquid Scintillators
Scientific Field
Chemistry and Radiation Physics Summary of Application: This compound is compared with other liquid fluorescent molecules for its use in scintillation counting, particularly for fast neutron/gamma discrimination . Methods of Application:
- The material’s luminescent response is analyzed for radiation detection. Results: A moderate discrimination between fast neutrons and gamma rays was observed, with an apparent neutron/gamma discrimination potential that is half of the traditional liquid scintillator BC-501A .
Application in High-Performance Liquid Chromatography (HPLC)
Scientific Field
Analytical Chemistry Summary of Application: 4-Isopropylbiphenyl is involved in the study of oxidation products via HPLC . Methods of Application:
- Analysis of the oxidation products using HPLC. Results: The study provides a method for the determination of oxidation products of 4-Isopropylbiphenyl, which is crucial for understanding its stability and reactivity .
Application in Catalysis
Scientific Field
Chemical Engineering Summary of Application: 4-Isopropylbiphenyl is used in the isopropylation of biphenyl over H-mordenite to study the mechanism of shape-selective formation of 4,4′-diisopropylbiphenyl . Methods of Application:
- The process temperature ranges from 225–275 °C under propene pressure. Results: The study found that 4-Isopropylbiphenyl is a key precursor in the selective formation of 4,4′-diisopropylbiphenyl, especially at moderate temperatures .
Application in Nanotechnology
Scientific Field
Nanomaterials Summary of Application: The compound’s structural properties are leveraged in the development of silica-based nanoparticles for various applications, including catalysis and environmental remediation . Methods of Application:
- These nanoparticles are then utilized in targeted applications. Results: The functionalization with organic compounds like 4-Isopropylbiphenyl enhances the physiochemical characteristics of silica nanoparticles, making them suitable for diverse applications .
Application in Radiation Detection Material Design
Scientific Field
Radiation Physics Summary of Application: 4-Isopropylbiphenyl is incorporated into plastic scintillators to improve their scintillation properties, particularly for radiation detection . Methods of Application:
- This enhances the scintillation light yield and timing characteristics. Results: The addition of 4-Isopropylbiphenyl to plastic scintillators has been shown to facilitate triplet-triplet annihilation, leading to improved scintillation efficiency .
Application in Advanced Catalysis
Scientific Field
Chemical Engineering Summary of Application: 4-Isopropylbiphenyl is used as an intermediate in the synthesis of polymers and films with high heat resistance and strength, facilitated by novel superacid catalysts . Methods of Application:
- Systematic investigation of operating parameters and reaction kinetics. Results: The catalyst exhibits high stability, activity, and selectivity, leading to the efficient production of 4,4′-Diisopropylbiphenyl .
Application in Environmental Remediation
Scientific Field
Environmental Science Summary of Application: Functionalized silica nanoparticles, which can be modified with 4-Isopropylbiphenyl, show promise in environmental remediation applications . Methods of Application:
- Utilization of these nanoparticles in adsorption and removal of pollutants. Results: The modified nanoparticles demonstrate enhanced properties suitable for environmental remediation, including wastewater treatment .
Application in Toxicological Studies
Scientific Field
Toxicology Summary of Application: Derivatives of 4-Isopropylbiphenyl are synthesized and characterized for use as standards in studies of oxidative metabolism . Methods of Application:
Safety And Hazards
Propriétés
IUPAC Name |
1-phenyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSHGRJUSUJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883094 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbiphenyl | |
CAS RN |
7116-95-2 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



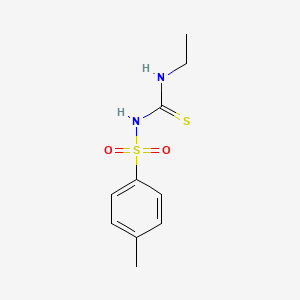
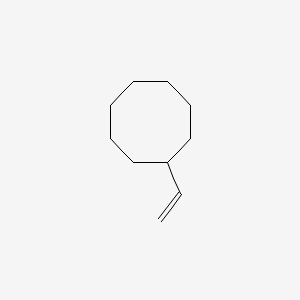
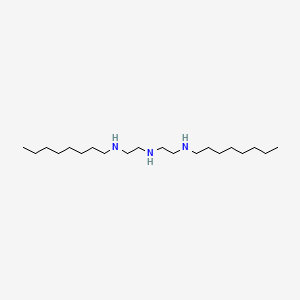
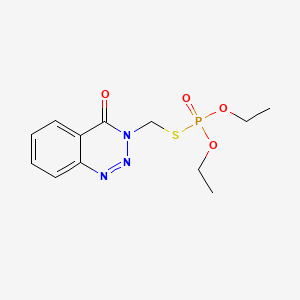
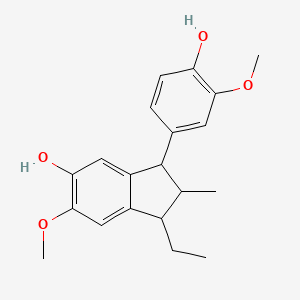
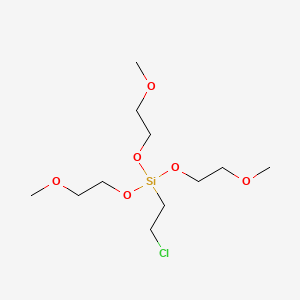
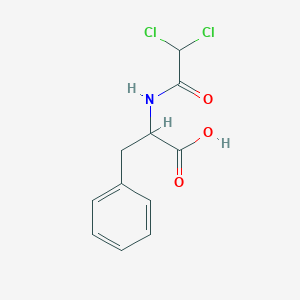
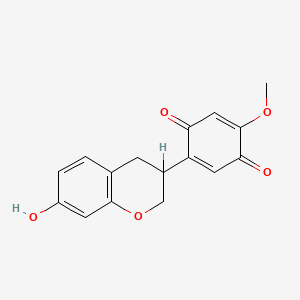
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
